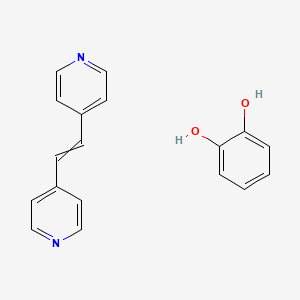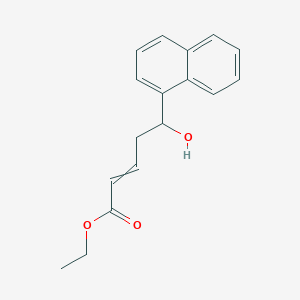
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a pent-2-enoate moiety. The presence of the hydroxyl group and the conjugated double bond in the ester function makes it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate typically involves the vinylogous aldol addition reaction. One common method includes the reaction of naphthaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent purification systems and chromatographic techniques are employed to isolate and purify the compound .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The conjugated double bond can be reduced using hydrogenation reactions to yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthalen-1-ylpent-2-enoic acid.
Reduction: Formation of ethyl 5-hydroxy-5-(naphthalen-1-yl)pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate involves its interaction with various molecular targets. The hydroxyl group and the conjugated double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-hydroxy-5-phenylpent-2-enoate: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Ethyl 5-hydroxy-5-(2,4-dimethoxyphenyl)pent-2-enoate: Similar structure but with a 2,4-dimethoxyphenyl group instead of a naphthalen-1-yl group.
Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Properties
CAS No. |
919296-44-9 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 5-hydroxy-5-naphthalen-1-ylpent-2-enoate |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-10,12,16,18H,2,11H2,1H3 |
InChI Key |
NULJSNLQAGFFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)

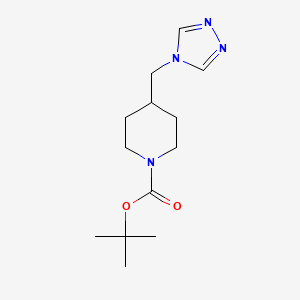
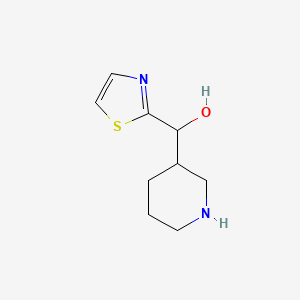
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
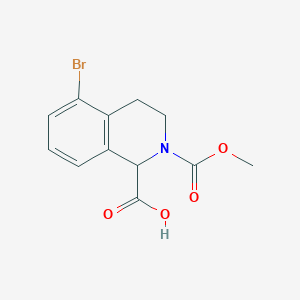
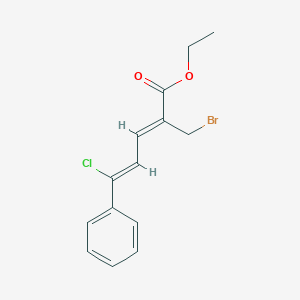
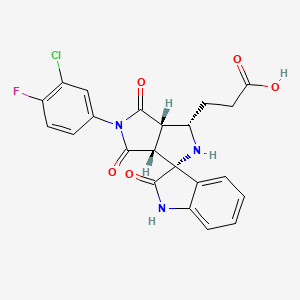
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)

![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
